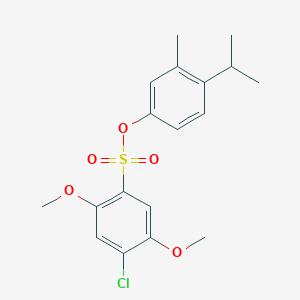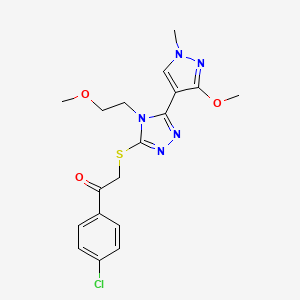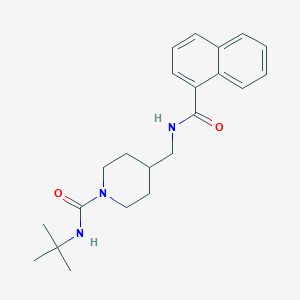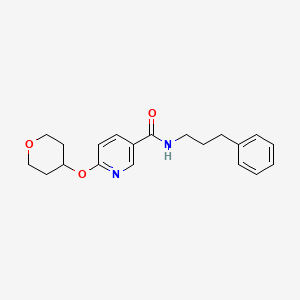
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, isopropyl, chloro, and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of a substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes sulfonation in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the sulfonate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoate: A compound with similar structural features but different functional groups.
1,3-Dimethoxybenzene: Shares the methoxy substitution pattern but lacks the sulfonate group.
Methyl 3-sulfanylbenzoate: Contains a sulfonate group but differs in the overall structure and substitution pattern.
Uniqueness
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups and substitution pattern. This uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARSRCPCHJRVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)


![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2574274.png)
![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)
![1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2574280.png)
![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

